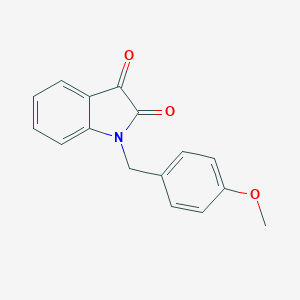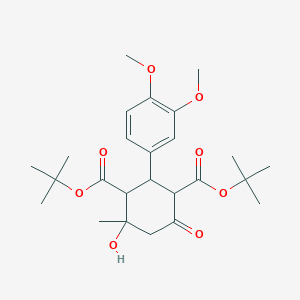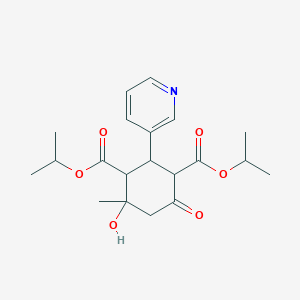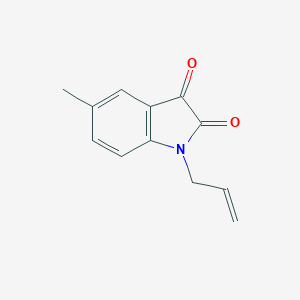
methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthetic and Medicinal Perspective of Pyrazoles
Pyrazoles, including methyl-substituted derivatives, are significant in medicinal chemistry due to their wide spectrum of biological activities. These compounds are used as potent medicinal scaffolds, showcasing efficacy across a range of biological targets. The synthesis of these derivatives has been refined over the years, providing a solid foundation for developing new leads in drug discovery. The review by Sharma et al. (2021) emphasizes the importance of these compounds in generating new pharmacological agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Chemistry and Application in Heterocycles Synthesis
Derivatives of pyrazole, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP), serve as versatile building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and various spiropyrans, demonstrating the structural versatility and reactivity of pyrazole derivatives in creating complex molecular architectures. Gomaa and Ali (2020) provide an overview of the reactivity and application of DCNP in heterocyclic and dyes synthesis, showcasing the compound's potential in developing new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Anticancer Applications
The Knoevenagel condensation, involving carbonyl functionalities and active methylenes, is instrumental in developing biologically active molecules, including those with anticancer properties. Pyrazole derivatives, synthesized using this methodology, have shown remarkable anticancer activity, indicating the potential of such compounds in therapeutic applications. Tokala et al. (2022) discuss the significance of these reactions in generating pharmacologically interesting molecules, predominantly targeting cancer, highlighting the utility of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).
Pyrazole Carboxylic Acid and Its Derivatives
Pyrazole carboxylic acid derivatives are notable for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. These compounds serve as significant scaffolds in heterocyclic chemistry due to their biological activities and synthetic versatility. A review by Cetin (2020) provides a comprehensive overview of the synthesis and biological applications of pyrazole carboxylic acid derivatives, offering guidance for medicinal chemistry researchers in this field (Cetin, 2020).
Eigenschaften
IUPAC Name |
methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYFWYJJUVZPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)


![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)


![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)
